IMPDH Inhibition Potency Falls in a Moderate Mid-Range Window Distinct from Both Picomolar Clinical Inhibitors and Inactive Scaffolds
The target compound inhibits human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM (vs. IMP substrate) and 440 nM (vs. NAD substrate) [1]. This places it in a moderate inhibitory range—approximately 40- to 73-fold weaker than the clinical gold-standard IMPDH inhibitor mycophenolic acid (MPA), which inhibits human IMPDH type II with Ki = 6 nM [2]. This potency window may be advantageous in contexts where complete IMPDH blockade (as with MPA) produces dose-limiting myelosuppression, offering a scaffold with tuneable, non-maximal target engagement.
| Evidence Dimension | IMPDH2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (IMP substrate); Ki = 440 nM (NAD substrate) |
| Comparator Or Baseline | Mycophenolic acid: Ki = 6 nM (human IMPDH type II) |
| Quantified Difference | 40-fold weaker (vs. IMP substrate Ki); 73-fold weaker (vs. NAD substrate Ki) |
| Conditions | Human IMPDH2 enzyme inhibition assay; target compound tested vs. IMP and NAD substrates; MPA Ki from recombinant human IMPDH type II |
Why This Matters
Moderate IMPDH inhibition provides a differentiated pharmacological window for research applications where partial purine salvage pathway modulation is desired rather than complete blockade.
- [1] BindingDB. PrimarySearch_ki: Compound tested for inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2. Ki = 240 nM (IMP substrate), 430 nM, 440 nM (NAD substrate). http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB BDBM19264. Mycophenolic Acid. Ki = 6 nM against human IMPDH type II isoform. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=19264 View Source
